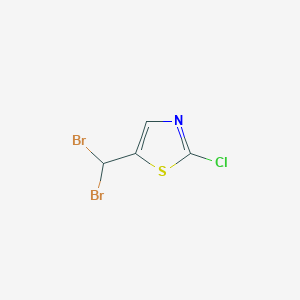

2-Chloro-5-(dibromomethyl)-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(dibromomethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2ClNS/c5-3(6)2-1-8-4(7)9-2/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSOQIRLFPBJEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)C(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide: Leveraging 2-Chloro-5-(dibromomethyl)-1,3-thiazole as a Key Precursor in the Synthesis of Clothianidin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway to the neonicotinoid insecticide Clothianidin, starting from the precursor 2-Chloro-5-(dibromomethyl)-1,3-thiazole. Clothianidin is a highly effective, broad-spectrum insecticide whose mechanism of action involves agonizing the nicotinic acetylcholine receptor in insects.[1] The efficiency and purity of the final product are critically dependent on the strategic conversion of its key intermediates. This document outlines the chemical logic, step-by-step experimental protocols, and critical process parameters for transforming 2-Chloro-5-(dibromomethyl)-1,3-thiazole into Clothianidin, with a focus on yielding a high-purity product suitable for agrochemical applications.

Introduction to Clothianidin and its Synthesis

Clothianidin, with the chemical name (E)-1-(2-chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine, is a fourth-generation neonicotinoid insecticide developed for its high activity, systemic properties, and efficacy against a wide range of pests in crops such as rice, vegetables, and fruit trees.[1][2][3] Its synthesis is a topic of significant industrial and academic interest, with various patented routes aiming to optimize yield, purity, and cost-effectiveness.

While many established syntheses of Clothianidin utilize 2-chloro-5-(chloromethyl)thiazole (CCT) as the primary building block[2][4][5][6], this guide focuses on a pathway commencing with the dibrominated analogue, 2-Chloro-5-(dibromomethyl)-1,3-thiazole. The gem-dibromomethyl group is a versatile functional handle that can be efficiently converted into an aldehyde, a crucial electrophilic intermediate for the subsequent construction of the final molecule. This approach offers an alternative route that can be advantageous depending on the availability and cost of starting materials.

The overall synthetic strategy is a two-part process:

-

Functional Group Transformation: Hydrolysis of the gem-dibromomethyl group on the thiazole ring to an aldehyde (formyl group).

-

Condensation and Cyclization: Reaction of the resulting aldehyde with N-methyl-N'-nitroguanidine to form the final Clothianidin product.

This guide will elaborate on the causality behind the choice of reagents and conditions for each step, ensuring a robust and reproducible synthesis.

The Precursor: 2-Chloro-5-(dibromomethyl)-1,3-thiazole

The starting material, 2-Chloro-5-(dibromomethyl)-1,3-thiazole, is a halogenated heterocyclic compound. The key to its utility lies in the reactivity of the dibromomethyl group at the 5-position of the thiazole ring. This group is susceptible to nucleophilic substitution and hydrolysis. The electron-withdrawing nature of the thiazole ring and the two bromine atoms makes the benzylic-like carbon an excellent electrophile.

The most critical reaction for our purpose is the hydrolysis of the gem-dibromide to an aldehyde. This transformation is a well-established method in organic synthesis and can be achieved under relatively mild conditions, preventing degradation of the sensitive thiazole ring.[7]

The Core Synthesis Pathway: From Precursor to Product

The conversion of 2-Chloro-5-(dibromomethyl)-1,3-thiazole to Clothianidin is logically divided into two primary stages, as illustrated below.

Caption: Overall workflow for Clothianidin synthesis.

Part 1: Hydrolysis to 2-Chloro-5-formyl-1,3-thiazole

The conversion of a gem-dibromomethyl group to an aldehyde is a classic transformation. While various methods exist, using pyridine in the presence of water offers a high-yielding and clean reaction.[7] Pyridine acts as both a weak base and a solvent, facilitating the hydrolysis without promoting significant side reactions on the thiazole ring.

Mechanism Insight: The reaction likely proceeds through a series of nucleophilic substitutions, where water displaces the bromide ions. The resulting gem-diol is unstable and readily eliminates a molecule of water to form the stable aldehyde. The use of a mild base like pyridine is crucial to neutralize the HBr generated during the reaction, preventing acid-catalyzed decomposition of the product.

Caption: Key transformation in Part 1 of the synthesis.

Part 2: Condensation to form Clothianidin

This step involves the formation of the C-N bond that links the thiazole moiety to the nitroguanidine backbone. This is typically achieved through a condensation reaction between the aldehyde (2-Chloro-5-formyl-1,3-thiazole) and N-methyl-N'-nitroguanidine. However, a more direct and commonly patented approach involves the reaction of 2-chloro-5-chloromethylthiazole with N-methyl-N'-nitroguanidine.[2] For the purpose of this guide, starting from the aldehyde, the reaction would proceed via a reductive amination pathway.

Causality of Experimental Choice: A direct condensation to form an imine followed by reduction is a standard method for creating substituted amines.[8] The choice of reducing agent is critical. A mild reducing agent like sodium cyanoborohydride (NaBH3CN) is ideal because it selectively reduces the iminium ion in situ without affecting the aldehyde starting material, allowing for a one-pot reaction.[8][9] The reaction is typically catalyzed by a weak acid, like acetic acid, to facilitate imine formation.[9]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE), must be strictly followed.[10]

Protocol 1: Synthesis of 2-Chloro-5-formyl-1,3-thiazole

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Chloro-5-(dibromomethyl)-1,3-thiazole (1 equivalent).

-

Reagent Addition: Add pyridine (10 volumes) and water (1 volume).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing ethyl acetate and a 1M HCl solution to neutralize the pyridine.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Protocol 2: Synthesis of Clothianidin via Reductive Amination

-

Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Chloro-5-formyl-1,3-thiazole (1 equivalent) and N-methyl-N'-nitroguanidine (1.1 equivalents).

-

Solvent Addition: Add a suitable solvent such as methanol or ethanol to dissolve the reactants.[9]

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the stirring solution.[9]

-

Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: In a separate flask, dissolve sodium cyanoborohydride (NaBH3CN) (1.5 equivalents) in the same solvent. Slowly add the reducing agent solution to the reaction mixture. Caution: NaBH3CN is toxic and should be handled with care.

-

Reaction: Stir the reaction at room temperature overnight. Monitor the reaction by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude Clothianidin can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a high-purity solid.[4]

Data Summary and Characterization

The following table summarizes key data points for the intermediates and the final product. Experimental values should be confirmed by analytical testing.

| Compound | Formula | Mol. Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Chloro-5-(chloromethyl)thiazole | C4H3Cl2NS | 168.04 | 29-31[11] | White solid[12] |

| Clothianidin | C6H8ClN5O2S | 249.68[13] | 176.8[14] | Colorless solid powder[14] |

Note: Data for 2-Chloro-5-(dibromomethyl)-1,3-thiazole and 2-Chloro-5-formyl-1,3-thiazole should be determined experimentally as part of the process validation.

Conclusion

The synthesis of Clothianidin from 2-Chloro-5-(dibromomethyl)-1,3-thiazole presents a viable and flexible alternative to routes starting from the chloromethyl analogue. The key steps—hydrolysis of the gem-dibromide to an aldehyde and subsequent reductive amination—are robust and well-precedented transformations in organic chemistry. By carefully controlling reaction conditions and purification procedures as outlined in this guide, researchers can achieve high yields of pure Clothianidin. This pathway underscores the importance of strategic precursor selection and functional group manipulation in the efficient synthesis of complex agrochemical targets.

References

- Clothianidin synthesis process - CN103242258A.

- CN104529934A - Synthesis method of chloronicotinyl insecticide clothianidin.

- CN108610300A - A method of preparing clothianidin.

- CN107163000A - The preparation method of clothianidin.

- Clothianidin synthesis process.

- A versatile method for the hydrolysis of gem-dibromomethylarenes bearing carboxylate or boronate group into aldehydes.

- Discovery and Development of a Novel Insecticide “Clothianidin”. ChemRobotics.com.

- N-(2-chloro-5-thiazolylmethyl)-N'-methyl-N''-nitroguanidine | C6H8ClN5O2S | CID 135779804. PubChem.

- 2-Chloro-5-chloromethyl-1,3-thiazole. PMC - NIH.

- Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole.

- 2-Chloro-5-chloromethylthiazole. AK Scientific, Inc.

- Reductive Amination, and How It Works. Master Organic Chemistry.

- 2-CHLORO-5-CHLOROMETHYL THIAZOLE. Georganics.

- Reductive Amin

- Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.

- 2-Chloro-5-chloromethylthiazole | 105827-91-6. ChemicalBook.

Sources

- 1. Clothianidin synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN104529934A - Synthesis method of chloronicotinyl insecticide clothianidin - Google Patents [patents.google.com]

- 3. CN107163000A - The preparation method of clothianidin - Google Patents [patents.google.com]

- 4. CN103242258A - Clothianidin synthesis process - Google Patents [patents.google.com]

- 5. Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 6. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. georganics.sk [georganics.sk]

- 11. aksci.com [aksci.com]

- 12. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

- 13. N-(2-chloro-5-thiazolylmethyl)-N'-methyl-N''-nitroguanidine | C6H8ClN5O2S | CID 135779804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemrobotics.com [chemrobotics.com]

Reactivity Profile of Dibromomethyl Group in Thiazole Derivatives

[2]

Executive Summary

The dibromomethyl group on a thiazole ring serves as a critical "masked" carbonyl equivalent and a potent electrophilic handle in drug discovery. Unlike simple benzyl gem-dihalides, the thiazole analog exhibits unique reactivity due to the electron-deficient nature of the heteroaromatic ring (resembling pyridine). Its primary utility lies in the regioselective generation of thiazole-carbaldehydes , which are pivotal intermediates for synthesizing Schiff base ligands, vinyl-thiazoles, and antibiotic side chains (e.g., cephalosporin analogs).[1][2]

Electronic Structure & Mechanistic Insight

The reactivity of the dibromomethyl group is governed by the inductive (

-

Acidity of the Methine Proton: The proton on the

carbon is significantly more acidic ( -

Electrophilicity: The carbon center is highly electrophilic. However, direct

displacement is sterically hindered by the two large bromine atoms.[2] Substitution typically proceeds via an elimination-addition mechanism or an -

Ring Influence:

-

C2-Position: Most reactive toward nucleophiles due to the inductive pull of both N and S.

-

C4/C5-Position: Less activated; radical bromination here requires more vigorous conditions compared to the C2-methyl.

-

Synthesis: Radical Bromination (Wohl-Ziegler)

The standard method for installing the dibromomethyl group is the radical bromination of methylthiazoles using N-Bromosuccinimide (NBS).

Experimental Logic[1][4][5][6][7][8][9][10]

-

Reagent Choice: NBS is preferred over elemental bromine (

) to maintain a low, steady concentration of bromine radicals, preventing ring bromination (electrophilic substitution) which is a common side reaction at C5.[1][2] -

Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide is used to initiate the radical chain.[1]

-

Solvent:

is traditional but toxic; Chlorobenzene or Trifluoromethylbenzene are modern, higher-boiling, safer alternatives that solubilize the succinimide byproduct less than the starting material, aiding purification.[1][2]

Graphviz Workflow: Radical Bromination

Caption: Stepwise radical bromination pathway. Control of stoichiometry (2.1 eq NBS) is critical to minimize tribromomethyl formation.

Key Reactivity: Hydrolysis to Aldehyde

The most frequent application of the dibromomethyl group is its hydrolysis to a formyl group (

The "Morpholine Method" (Recommended)

A superior, high-yield protocol involves converting the gem-dibromide to a gem-diaminal (using morpholine) followed by mild acid hydrolysis.[1] This bypasses the difficult displacement of the second halide by water.

Protocol:

-

Aminal Formation: Dissolve 2-(dibromomethyl)thiazole (1 eq) in ethanol. Add morpholine (4 eq).[1][3] The solution will heat up (exothermic).[1] Reflux for 2–4 hours.[4]

-

Hydrolysis: Evaporate ethanol. Add 5% aqueous HCl or acetic acid and stir for 1 hour at room temperature.

-

Workup: Neutralize with

, extract with DCM.

Advantages:

-

Avoids heavy metal waste (unlike

methods). -

Mild conditions preserve sensitive ring substituents.[1]

Graphviz Mechanism: Morpholine Hydrolysis

Caption: Indirect hydrolysis via aminal formation. The iminium intermediate facilitates the displacement of the sterically hindered halogens.

Alternate Reactivity: Olefination

The dibromomethyl group can also react directly with trialkylphosphites (e.g.,

Safety & Handling

-

Lachrymator Hazard:

-Halo-heterocycles, including dibromomethyl thiazoles, are potent lachrymators (tear gas agents).[1][2]-

Control: Handle only in a well-ventilated fume hood.[1]

-

Decontamination: Wash glassware with a dilute solution of ammonia or sodium bisulfite before removing from the hood.

-

-

Skin Irritant: These compounds are severe skin irritants and potential sensitizers.[1] Double-gloving (Nitrile) is mandatory.[1]

Data Summary: Hydrolysis Methods Comparison

| Method | Reagents | Conditions | Yield | Suitability |

| Aqueous Acid | Reflux, 12h | 40-60% | Robust substrates only; often leads to tars.[1] | |

| Silver-Assisted | Reflux, 1-2h | 75-85% | Small scale; expensive; generates AgBr waste.[1] | |

| Morpholine (Rec.) | Morpholine, then | Reflux (EtOH), then RT | 85-95% | Best for scale-up and sensitive substrates. |

| Sommelet | Hexamine, then | Reflux (Aq.[1] AcOH) | 50-70% | Classic method, but often lower yielding than morpholine.[1][2] |

References

-

Synthesis of Thiazole Carbaldehydes via Morpholine Aminals

-

Radical Bromination of Methyl Heterocycles

-

Reactivity of 2-Halomethylthiazoles

-

Thiazole Derivatives in Drug Discovery

-

Source: Mishra, C. B. et al. "Thiazole: A Potent Scaffold for the Development of Multi-Target Directed Ligands." Current Topics in Medicinal Chemistry, 2015. Link

- Context: Highlights the biological importance of the thiazole-vinyl and thiazole-imine linkages derived

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Tailoring of novel morpholine-sulphonamide linked thiazole moieties as dual targeting DHFR/DNA gyrase inhibitors: synthesis, antimicrobial and antibiofilm activities, and DFT with molecular modelling studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. CN101050204A - Method for preparing compound of thiazole formaldehyde class - Google Patents [patents.google.com]

- 12. 2,5-Dibromo-4-(chloromethyl)thiazole | 934236-33-6 | Benchchem [benchchem.com]

- 13. mdpi.com [mdpi.com]

Literature Review & Technical Guide: 2-Chlorothiazole Functionalization Strategies

Executive Summary

The 2-chlorothiazole scaffold represents a critical "linchpin" intermediate in modern drug discovery, serving as the core architecture for numerous kinase inhibitors, antivirals (e.g., Tiazofurin derivatives), and agrochemicals. Its utility stems from the unique electronic disparity between the C2 and C5 positions. The C2-chlorine atom is activated by the adjacent nitrogen, making it susceptible to nucleophilic attack and oxidative addition, while the C5 position remains electron-rich, allowing for electrophilic substitution and C-H activation.

This guide moves beyond standard textbook definitions to provide a rigorous, process-chemistry-oriented review of functionalization strategies. It focuses on overcoming common pitfalls such as catalyst poisoning by the thiazole sulfur and controlling regioselectivity during metallation.

Part 1: Electronic Landscape & Reactivity Map

To design effective experiments, one must understand the electronic bias of the ring. The thiazole ring is

-

C2-Position (Electrophilic): The C-Cl bond is activated for Nucleophilic Aromatic Substitution (

) and metal-catalyzed cross-coupling.[1] -

C5-Position (Nucleophilic): The most favorable site for Electrophilic Aromatic Substitution (

) and Direct C-H Arylation.[1] -

Sulfur Atom: A soft Lewis base that can coordinate to soft metals (Pd, Pt, Cu), potentially poisoning catalysts if non-bulky ligands are used.

Visualization: Reactivity Logic Flow

Figure 1: Decision tree for functionalizing 2-chlorothiazole based on electronic properties.[1]

Part 2: C2-Functionalization Strategies

Nucleophilic Aromatic Substitution ( )

Mechanism: The aza-nitrogen at position 3 withdraws electron density, making the C2-Cl bond susceptible to nucleophilic attack. The reaction proceeds via a Meisenheimer-like transition state. Scope: Excellent for primary/secondary amines and thiols.[1] Poor for sterically hindered nucleophiles.[1][2]

Critical Insight: Unlike benzene derivatives, 2-chlorothiazole

Transition-Metal Catalyzed Cross-Coupling

Challenge: The thiazole sulfur can bind to Pd(0), arresting the catalytic cycle. Solution: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, BrettPhos). These ligands sterically crowd the metal center, preventing sulfur coordination while facilitating oxidative addition into the unreactive C-Cl bond.

Comparative Analysis of C2-Strategies

| Strategy | Target Bond | Key Reagents | Advantages | Limitations |

| C-N, C-O, C-S | Amine/Alcohol, Base (DIEA/NaH), Heat | Metal-free, cheap, scalable.[1] | Limited to strong nucleophiles; high temp required.[1] | |

| Suzuki-Miyaura | C-C (Aryl) | Arylboronic acid, Pd(OAc)2, SPhos, K3PO4 | Tolerates weak nucleophiles; mild conditions. | Boronic acids can be expensive; Pd removal needed.[1] |

| Buchwald-Hartwig | C-N | Amine, Pd2(dba)3, BrettPhos, NaOtBu | Works for weak amines (anilines, amides). | Sensitive to moisture/air; ligand cost.[1] |

Part 3: C5-Functionalization Strategies

Direct C-H Arylation

Mechanism: A "Concerted Metallation-Deprotonation" (CMD) pathway.[1] The carbonate base assists in deprotonating the C5-H while the Pd species coordinates. Selectivity: C5 is the preferred site for direct arylation due to its nucleophilic character relative to C4.

Lithiation (Halogen Dance Warning)

Risk: Treating 2-chlorothiazole with n-BuLi can lead to Halogen Dance (migration of Li/Cl) or ring opening.[1] Control: Use LDA (non-nucleophilic base) at -78°C to kinetically deprotonate C5 without attacking the C2-Cl bond.[1]

Part 4: Validated Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling at C2

Target: Synthesis of 2-arylthiazoles from 2-chlorothiazole.

Rationale: This protocol utilizes SPhos , a biaryl dialkylphosphine ligand.[1][3] Its bulk prevents sulfur poisoning, and its electron-rich nature drives the oxidative addition of the sluggish C-Cl bond.

Step-by-Step Workflow:

-

Charge Vessel: In a glovebox or under Ar flow, add 2-chlorothiazole (1.0 equiv), Arylboronic acid (1.2 equiv), and anhydrous

(2.0 equiv) to a reaction vial. -

Catalyst Addition: Add

(1 mol%) and SPhos (2 mol%). Note: Pre-complexed Pd-SPhos G2 precatalyst is superior if available.[1] -

Solvent: Add degassed Toluene/Water (10:1 ratio).[1] Concentration: 0.2 M.[1]

-

Reaction: Seal and heat to 100°C for 12-16 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][4] Dry over

.[1] -

Purification: Flash column chromatography (Hexane/EtOAc).

Self-Validation Check:

-

Color Change: Reaction mixture should turn black (Pd black precipitation) only after completion. Early blacking out indicates ligand failure.[1]

-

TLC: 2-chlorothiazole is UV active.[1] Disappearance of the starting material spot is the primary endpoint.

Protocol B: Regioselective C5-Direct Arylation

Target: Functionalizing the core without losing the C2-Cl handle.

Rationale: Uses a "ligand-free" or simple phosphine system where the acetate/carbonate base acts as a shuttle for the proton.

Step-by-Step Workflow:

-

Charge Vessel: Add 2-chlorothiazole (1.0 equiv), Aryl Bromide (1.2 equiv), and

(2.0 equiv).[1] -

Catalyst: Add

(5 mol%). -

Solvent: DMA (Dimethylacetamide) is critical due to its high boiling point and ability to solvate the base.[1]

-

Reaction: Heat to 140°C under Argon for 18 hours.

-

Workup: Dilute with water (reaction is in DMA, so copious water is needed to wash it away).[1] Extract with

.

Visualization: Catalytic Cycle (Suzuki)

Figure 2: The Suzuki-Miyaura catalytic cycle optimized for chloro-heterocycles.

Part 5: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (Suzuki) | Oxidative addition failure (C-Cl bond too strong).[1] | Switch to XPhos or Pd-PEPPSI-IPr catalysts.[1] Increase temp to 110°C. |

| Catalyst Deactivation | Sulfur poisoning of Pd.[1] | Increase ligand:Pd ratio to 3:1. Ensure ligand is bulky (SPhos, BrettPhos).[1] |

| Regioisomers in C-H Activation | C4 vs C5 competition. | Lower temperature.[1][5][6] Use sterically hindered carboxylate bases (e.g., PivOK) to enforce C5 selectivity.[1] |

| Homocoupling of Boronic Acid | Oxygen in system.[1] | Rigorous degassing (freeze-pump-thaw x3).[1] |

References

-

Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Source: Journal of Organic Chemistry (2009).[1] URL:[Link]

-

Recent Advances in the Synthesis of Thiazoles. Source: Molecules (2021) - MDPI.[1] URL:[Link]

-

Buchwald-Hartwig Amination of Heteroaryl Chlorides. Source: Chemical Science (2011).[1] URL:[Link]

-

Regioselectivity in the lithiation of methyl-substituted thiazoles. Source: Journal of the Chemical Society, Perkin Transactions 1.[7] URL:[Link][8]

-

A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Source: Organic Letters (2009).[1] URL:[Link]

Sources

- 1. 2-Chlorothiazole | C3H2ClNS | CID 76429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sci-Hub. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles / Journal of the Chemical Society, Perkin Transactions 1, 1991 [sci-hub.box]

- 8. abis-files.inonu.edu.tr [abis-files.inonu.edu.tr]

Stability of 2-Chloro-5-(dibromomethyl)-1,3-thiazole under ambient conditions

An In-Depth Technical Guide to the Stability of 2-Chloro-5-(dibromomethyl)-1,3-thiazole Under Ambient Conditions

Introduction

2-Chloro-5-(dibromomethyl)-1,3-thiazole is a halogenated heterocyclic compound with significant potential as a versatile intermediate in the synthesis of novel pharmaceuticals and agrochemicals. Its structural similarity to key building blocks like 2-chloro-5-chloromethylthiazole, used in the production of insecticides and anti-HIV drugs, underscores its importance in modern chemical development.[1][2][3] The utility of such an intermediate is, however, intrinsically linked to its chemical stability. Understanding its degradation behavior under typical laboratory and storage conditions is paramount for ensuring reaction consistency, purity of final products, and safety during handling.

This technical guide provides a comprehensive framework for assessing the stability of 2-Chloro-5-(dibromomethyl)-1,3-thiazole. In the absence of extensive published stability data for this specific molecule, this document synthesizes information from structurally related thiazole derivatives, fundamental principles of chemical reactivity, and established analytical methodologies. It is designed to equip researchers, scientists, and drug development professionals with the predictive insights and practical protocols necessary to confidently handle, store, and utilize this valuable chemical intermediate.

Physicochemical Profile and Predicted Intrinsic Reactivity

The stability of 2-Chloro-5-(dibromomethyl)-1,3-thiazole is dictated by the interplay of its three key structural components: the thiazole ring, the 2-chloro substituent, and the 5-(dibromomethyl) group.

-

1,3-Thiazole Core: The thiazole ring possesses aromatic character, which confers a degree of inherent stability.[4] However, it is also an electron-rich system, making it susceptible to specific modes of degradation, most notably photo-oxygenation. Studies on related thiazole-containing pharmaceuticals have shown that the ring can undergo a [4+2] Diels-Alder type cycloaddition with singlet oxygen upon exposure to light, leading to an unstable endoperoxide that rapidly rearranges and cleaves the ring.[5][6]

-

2-Chloro Substituent: The chlorine atom at the 2-position is an electron-withdrawing group. This influences the electron density of the thiazole ring, potentially modulating its susceptibility to oxidative or hydrolytic attack. While the C-Cl bond on an aromatic ring is generally stable, its reactivity can be enhanced in downstream reactions.

-

5-(Dibromomethyl) Group: This benzylic-like dibromide is the most probable locus of instability. Geminal dihalides are known to be susceptible to hydrolysis, which would convert the dibromomethyl group first to a bromohydrin and ultimately to an aldehyde (2-chloro-1,3-thiazole-5-carbaldehyde). This group is also prone to elimination reactions in the presence of a base or nucleophilic substitution. Its reactivity is the primary concern for stability under ambient, particularly humid, conditions.

Critical Factors Influencing Stability

Based on the compound's structure, several environmental factors must be carefully controlled to prevent degradation.

-

Light (Photostability): This is arguably the most significant threat to the integrity of the thiazole core. Exposure to light, especially UV radiation, can generate singlet oxygen from atmospheric triplet oxygen, initiating the ring-cleavage cascade described previously.[5][6] Therefore, rigorous protection from light is essential during both storage and handling.

-

Humidity (Hydrolytic Stability): The presence of water introduces the risk of hydrolysis at the dibromomethyl group. This reaction can be catalyzed by acidic or basic conditions.[7] The resulting aldehyde is a significant impurity that could interfere with subsequent synthetic steps.

-

Temperature (Thermal Stability): While many thiazole derivatives are reasonably stable at room temperature, elevated temperatures can accelerate degradation pathways, including hydrolysis and potential fragmentation of the molecule.[5] For long-term storage, refrigeration is a prudent measure, as recommended for the analogous compound 2-chloro-5-chloromethylthiazole (2-8°C).[8]

-

Atmosphere (Oxidative Stability): The compound should be considered incompatible with strong oxidizing agents.[8][9] While ambient atmospheric oxygen presents a lower risk in the dark, its combination with light exposure is a major concern due to the photosensitized generation of reactive oxygen species.

A Framework for Experimental Stability Assessment: Forced Degradation

To empirically determine the stability of 2-Chloro-5-(dibromomethyl)-1,3-thiazole, a forced degradation study is the most effective approach.[10] This involves subjecting the compound to a range of exaggerated stress conditions to rapidly identify potential degradation pathways and products.

Caption: Experimental workflow for the forced degradation study of 2-Chloro-5-(dibromomethyl)-1,3-thiazole.

Experimental Protocols

The following protocols outline a comprehensive forced degradation study. The central principle is to achieve 5-20% degradation of the active substance to ensure that the analytical methods are capable of detecting the degradants without overwhelming the chromatogram.

Protocol 3.1: Baseline and Control Sample Preparation

-

Stock Solution: Accurately prepare a stock solution of 2-Chloro-5-(dibromomethyl)-1,3-thiazole in a suitable solvent like acetonitrile at a concentration of 1 mg/mL.

-

Working Sample: Dilute the stock solution with the appropriate solvent (e.g., 50:50 acetonitrile:water) to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).

-

Time Zero Analysis: Immediately analyze this working sample in triplicate via HPLC-UV to establish the initial purity and retention time (t=0).

-

Control Sample: Store an aliquot of the stock solution protected from light at a refrigerated temperature (2-8°C) to serve as a control throughout the study.

Protocol 3.2: Hydrolytic Stability

-

Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 40°C.

-

Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature (this reaction is often rapid).

-

Neutral: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 40°C.

-

Sampling: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary (e.g., add an equimolar amount of base/acid), dilute to the working concentration, and analyze by HPLC.

Causality Behind Choices: Using elevated temperature (40°C) for acid/neutral conditions accelerates slow degradation processes to generate data within a practical timeframe. Basic hydrolysis is often much faster, so it is performed at room temperature to avoid complete degradation before the first time point.

Protocol 3.3: Oxidative Stability

-

Procedure: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Incubation: Keep the mixture at room temperature, protected from light.

-

Sampling: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, dilute to the working concentration, and analyze by HPLC.

Causality Behind Choices: 3% H₂O₂ is a standard and relatively mild oxidizing agent used to simulate oxidative stress. Protecting the sample from light is crucial to ensure that the observed degradation is due to chemical oxidation and not a combination of oxidative and photolytic stress.

Protocol 3.4: Photostability

-

Procedure: Place a sample of the solid powder and a sample of the stock solution in transparent vials.

-

Exposure: Expose the samples in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Control: Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.

-

Analysis: After the exposure period, dissolve the solid sample and dilute both the solution and solid samples to the working concentration for HPLC analysis.

Causality Behind Choices: Following ICH guidelines ensures standardized, reproducible conditions. Analyzing both solid and solution phases is critical, as photolytic degradation mechanisms can differ significantly between states.[6]

Analytical Methodologies for Monitoring

A robust, stability-indicating analytical method is the cornerstone of any stability study.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for quantifying the parent compound and its degradation products.[11] A stability-indicating method must be able to resolve the parent peak from all potential degradation product peaks.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a versatile starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve polar and non-polar species.[7][12]

-

Detection: A photodiode array (PDA) detector is ideal, as it can monitor at multiple wavelengths and provide UV spectral information for peak purity assessment.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For any significant unknown peaks observed in the HPLC analysis, LC-MS is indispensable for identification. It provides the molecular weight of the degradant and, through tandem MS (MS/MS), valuable structural information from fragmentation patterns.[6][12] This is crucial for confirming the structures of predicted degradants and identifying unexpected ones.

Predicted Degradation Pathways and Products

Based on the known reactivity of related structures, we can predict the primary degradation products that may be observed during a forced degradation study.

Caption: Predicted primary degradation pathways for 2-Chloro-5-(dibromomethyl)-1,3-thiazole.

Table 1: Summary of Potential Degradation Products and Their Origin

| Degradation Product Name | Molecular Formula | Predicted Originating Stress Condition | Analytical Confirmation |

| 2-Chloro-1,3-thiazole-5-carbaldehyde | C₄H₂ClNOS | Hydrolysis (Acidic, Basic, Neutral) | LC-MS (m/z), NMR |

| 4-Chloro-N-(bromoacetyl)-benzamide type structures | Variable | Photolysis, Oxidation | LC-MS/MS, NMR |

| Other Ring-Cleaved Fragments | Variable | Photolysis, Oxidation | LC-MS/MS |

Best Practices for Handling and Storage

To maintain the purity and integrity of 2-Chloro-5-(dibromomethyl)-1,3-thiazole, strict adherence to the following handling and storage protocols is required.

-

Storage Conditions:

-

Temperature: Store long-term in a refrigerator at 2-8°C.[8]

-

Light: Store in an amber or opaque, tightly sealed container to completely exclude light.[13][14]

-

Atmosphere: For maximum stability, consider storage under an inert atmosphere (e.g., Argon or Nitrogen) to minimize contact with oxygen and humidity.

-

-

Incompatibilities:

-

Handling:

-

Use only in a well-ventilated area, such as a chemical fume hood.[8]

-

Minimize the time the container is open to the ambient atmosphere.

-

Avoid generating dust if handling the solid form.

-

Always use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Conclusion

While 2-Chloro-5-(dibromomethyl)-1,3-thiazole is a promising synthetic intermediate, its chemical structure suggests inherent vulnerabilities, primarily the hydrolytic sensitivity of the dibromomethyl group and the photolytic sensitivity of the thiazole ring. The stability of this compound is not a given and must be managed proactively. By implementing the rigorous storage and handling protocols outlined in this guide and by empirically verifying its stability profile through the recommended forced degradation studies, researchers can mitigate the risks of degradation. This ensures the reliability of experimental outcomes and preserves the chemical integrity required for successful drug discovery and development programs.

References

-

Kamkhede, D.B. & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link][7]

-

Manrao, M. R., et al. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar. Available at: [Link][1]

-

US Patent US20030153767A1. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents. Available at: [16]

-

CN Patent CN103724454A. (2014). Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents. Available at: [2]

-

Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link][11]

-

Siddiqui, S. A., et al. (2021). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC. Available at: [Link][12]

-

Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of University of Shanghai for Science and Technology. Available at: [Link][4]

-

Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link][10]

-

Li, Y., et al. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. PMC. Available at: [Link][3]

-

Cleveland State University. (2015). Practices for Proper Chemical Storage. Cleveland State University. Available at: [Link][13]

-

Princeton University. (n.d.). Managing Chemical Retention and Storage In Your Laboratory. Princeton University Environmental Health & Safety. Available at: [Link][15]

-

University of California, Santa Barbara. (n.d.). General Storage Guidelines. UCSB Environment, Health and Safety. Available at: [Link][14]

-

Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][6]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 3. 2-Chloro-5-chloromethyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kuey.net [kuey.net]

- 5. benchchem.com [benchchem.com]

- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aksci.com [aksci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. ajrconline.org [ajrconline.org]

- 11. sepscience.com [sepscience.com]

- 12. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. csuohio.edu [csuohio.edu]

- 14. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]

- 15. vumc.org [vumc.org]

- 16. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]

The Crux of Neonicotinoid Synthesis: A Technical Guide to the Key Intermediates of Thiamethoxam

Abstract

Thiamethoxam, a second-generation neonicotinoid insecticide, has become a cornerstone in modern crop protection due to its broad-spectrum efficacy and systemic properties.[1][2] Its complex molecular architecture necessitates a multi-step synthesis, the efficiency of which is critically dependent on the production of two key intermediates: 3-methyl-4-nitroiminoperhydro-1,3,5-oxadiazine and 2-chloro-5-chloromethylthiazole . This technical guide provides an in-depth exploration of the synthesis of these core building blocks, offering a detailed examination of the reaction mechanisms, experimental protocols, and the critical process parameters that govern yield and purity. This document is intended for researchers, chemists, and professionals in the fields of agrochemical synthesis and drug development, providing both a theoretical foundation and practical insights into the industrial production of this vital insecticide.

Introduction

The commercial success of Thiamethoxam is intrinsically linked to the efficiency and cost-effectiveness of its manufacturing process.[3] The synthesis converges on the coupling of a heterocyclic nitroguanidine derivative with a functionalized thiazole moiety.[4] Understanding the nuances of the synthesis of each precursor is therefore paramount for process optimization and innovation in the field of insecticide development. This guide will dissect the synthetic pathways to the two pivotal intermediates, elucidating the chemical principles and practical considerations that underpin their production.

Part 1: The Oxadiazine Core - Synthesis of 3-Methyl-4-nitroiminoperhydro-1,3,5-oxadiazine

The synthesis of the 3-methyl-4-nitroiminoperhydro-1,3,5-oxadiazine ring system is a critical step, typically achieved through a Mannich-type condensation reaction.[5][6] This reaction involves the cyclization of N-methyl-N'-nitroguanidine with formaldehyde.[2][7] The choice of acid catalyst and reaction conditions significantly influences the reaction rate and the purity of the final product.

Reaction Mechanism: A Mannich-Type Cyclization

The formation of the oxadiazine ring proceeds via a well-established Mannich reaction mechanism.[6][8][9] The reaction is initiated by the acid-catalyzed formation of an iminium ion from N-methyl-N'-nitroguanidine and formaldehyde. The nitroguanidine moiety, with its active hydrogen atoms, then acts as the nucleophile, attacking the iminium ion in a series of steps that lead to the formation of the six-membered heterocyclic ring. The acidic environment facilitates the dehydration steps necessary for the cyclization to occur.

Caption: Overview of synthetic routes to 2-chloro-5-chloromethylthiazole.

Route A: From 2-Amino-5-methylthiazole [10][11] This route involves a Sandmeyer-type reaction where the amino group is converted to a chloro group via diazotization followed by chlorination.

-

Diazotization: 2-Amino-5-methylthiazole is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form a diazonium salt.

-

Chlorination: The diazonium salt is then decomposed in the presence of a copper(I) chloride catalyst to yield 2-chloro-5-methylthiazole.

-

Side-Chain Chlorination: The final step involves the chlorination of the methyl group at the 5-position, typically using a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride, often initiated by a radical initiator.

Route B: From 2,3-Dichloropropene [12][13] This pathway offers a more direct approach to the thiazole ring system.

-

Thiocyanation: 2,3-Dichloropropene is reacted with sodium thiocyanate in a suitable solvent to form 1-thiocyano-2-chloropropene.

-

Isomerization: The thiocyanate intermediate is then isomerized to 1-isothiocyanato-2-chloropropene at elevated temperatures.

-

Cyclization and Chlorination: The isothiocyanate is then treated with a chlorinating agent, such as sulfuryl chloride, which facilitates both the cyclization to the thiazole ring and the chlorination at the 2-position.

Route C: From Allyl Isothiocyanate [10] This method utilizes a readily available starting material.

-

Chlorination: Allyl isothiocyanate is reacted with a chlorinating agent. The reaction proceeds through a series of addition and elimination steps to form the 2-chloro-5-chloromethylthiazole. The reaction conditions, including temperature and the choice of chlorinating agent, are critical to control the selectivity and yield.

Route D: From 5-Methylene-1,3-thiazolidine-2-thione [14][15] This route involves the reaction of a pre-formed heterocyclic compound.

-

Reaction with Chlorinating Agent: 5-Methylene-1,3-thiazolidine-2-thione is reacted with a chlorinating agent, such as chlorine gas or sulfuryl chloride. This one-step process leads to the formation of 2-chloro-5-chloromethylthiazole in good yields.

| Starting Material | Key Steps | Advantages | Disadvantages |

| 2-Amino-5-methylthiazole [10][11] | Diazotization, Sandmeyer Reaction, Side-chain Chlorination | Utilizes a common heterocyclic building block | Multi-step, potential for side reactions |

| 2,3-Dichloropropene [12][13] | Thiocyanation, Isomerization, Cyclization/Chlorination | Can be a one-pot process | Requires careful control of isomerization and cyclization |

| Allyl Isothiocyanate [10] | Direct Chlorination | Readily available starting material | Reaction can be exothermic and require precise temperature control |

| 5-Methylene-1,3-thiazolidine-2-thione [14][15] | Reaction with Chlorinating Agent | High yield and purity in a single step | Starting material may be less readily available |

Table 2: Comparison of synthetic routes to 2-chloro-5-chloromethylthiazole.

Part 3: The Final Coupling - Formation of Thiamethoxam

The final step in the synthesis of Thiamethoxam is the N-alkylation of 3-methyl-4-nitroiminoperhydro-1,3,5-oxadiazine with 2-chloro-5-chloromethylthiazole. [3][16][17]This reaction is typically carried out in a polar aprotic solvent in the presence of a base.

Reaction Mechanism: Nucleophilic Substitution

The reaction proceeds via a standard SN2 mechanism. The nitrogen atom of the oxadiazine ring, made nucleophilic by the presence of a base, attacks the electrophilic carbon of the chloromethyl group on the thiazole ring, displacing the chloride ion and forming the C-N bond that links the two key intermediates.

Experimental Protocol for Thiamethoxam Synthesis

[3]

-

Reaction Setup: In a suitable reactor, dissolve 3-methyl-4-nitroiminoperhydro-1,3,5-oxadiazine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl carbonate.

-

Addition of Reagents: Add a base, typically potassium carbonate, and 2-chloro-5-chloromethylthiazole to the solution. A phase transfer catalyst may also be employed to enhance the reaction rate.

-

Reaction: The reaction mixture is heated to a moderate temperature (e.g., 60-70 °C) and stirred until the reaction is complete, as monitored by HPLC.

-

Work-up and Purification: The reaction mixture is cooled, and water is added. The pH is adjusted to near neutral with an acid. The product is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude Thiamethoxam is then purified by recrystallization.

| Parameter | Typical Conditions [3][16][17] |

| Solvent | Dimethylformamide (DMF), Dimethyl Carbonate |

| Base | Potassium Carbonate, N,N-diisopropylethylamine |

| Temperature | 40-70 °C |

| Reaction Time | 1-6 hours |

| Reported Yield | 91-96% |

| Purity | >99% (after recrystallization) |

Table 3: Typical reaction conditions for the final synthesis of Thiamethoxam.

Analytical Characterization

The purity and identity of the intermediates and the final Thiamethoxam product are crucial for its efficacy and safety. High-performance liquid chromatography (HPLC) with UV detection is a standard method for monitoring reaction progress and determining the purity of the compounds. [1][18]For structural confirmation and trace-level analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is employed. [19][20][21]

Conclusion

The synthesis of Thiamethoxam is a testament to the ingenuity of modern agrochemical research. The efficient production of this potent insecticide hinges on the mastery of the synthesis of its two key intermediates: 3-methyl-4-nitroiminoperhydro-1,3,5-oxadiazine and 2-chloro-5-chloromethylthiazole. This guide has provided a comprehensive overview of the synthetic strategies, reaction mechanisms, and experimental protocols for the preparation of these vital building blocks. A thorough understanding of these processes is essential for any scientist or researcher involved in the development and manufacturing of neonicotinoid insecticides and other complex bioactive molecules. The continuous refinement of these synthetic routes will undoubtedly lead to more sustainable and cost-effective production methods, ensuring the continued availability of this important tool for global food security.

References

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. iscientific.org [iscientific.org]

- 3. METHOD OF PRODUCING THIAMETHOXAM - Patent 1187833 [data.epo.org]

- 4. Thiamethoxam (Ref: CGA 293343) [sitem.herts.ac.uk]

- 5. Process For Preparation Of 3 Methyl N Nitroiminoperhydro 1,3,5 [quickcompany.in]

- 6. Mannich reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. adichemistry.com [adichemistry.com]

- 9. oarjbp.com [oarjbp.com]

- 10. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 13. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]

- 14. patents.justia.com [patents.justia.com]

- 15. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 16. CN110092783B - Preparation method of thiamethoxam - Google Patents [patents.google.com]

- 17. CN115385904A - Green synthesis method of thiamethoxam - Google Patents [patents.google.com]

- 18. asianpubs.org [asianpubs.org]

- 19. mdpi.com [mdpi.com]

- 20. epa.gov [epa.gov]

- 21. ebupress.com [ebupress.com]

A Comparative Technical Guide to 2-Chloro-5-chloromethylthiazole and its Dibromomethyl Analog for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole derivatives are fundamental scaffolds in medicinal and agrochemical chemistry. Among the most versatile building blocks are halogenated thiazoles, which serve as key intermediates in the synthesis of a multitude of active pharmaceutical ingredients (APIs) and pesticides. This technical guide provides a comprehensive comparative analysis of two critical electrophilic intermediates: 2-chloro-5-chloromethylthiazole (CCMT) and its lesser-known but highly reactive analog, 2-chloro-5-(dibromomethyl)thiazole. We will delve into their synthesis, physicochemical properties, and most importantly, the nuanced differences in their chemical reactivity. This analysis aims to equip researchers and process chemists with the expert insights required to select the optimal reagent for specific synthetic transformations, thereby enhancing reaction efficiency, yield, and purity of the final product.

Introduction

The thiazole ring is a privileged structure, appearing in a wide array of biologically active compounds, from the natural vitamin B1 (Thiamine) to synthetic blockbuster drugs like the antiretroviral Ritonavir and neonicotinoid insecticides such as Thiamethoxam and Clothianidin.[1][2] The functionalization of the thiazole core is central to the development of new chemical entities. 2-Chloro-5-chloromethylthiazole (CCMT) has emerged as a crucial industrial intermediate, valued for its dual reactive sites: a nucleophilic substitution-prone chloromethyl group at the 5-position and a modifiable chloro-substituent at the 2-position.[3][4]

While CCMT is widely used, certain synthetic challenges—such as sluggish reaction kinetics or the need for harsh conditions—necessitate the exploration of more reactive analogs. This guide introduces the 2-chloro-5-(dibromomethyl)thiazole, a powerful alternative whose enhanced reactivity can be leveraged to overcome such obstacles. By understanding the fundamental chemical principles that differentiate these two analogs, scientists can make more informed and strategic decisions in complex synthetic campaigns.

Physicochemical Properties: A Comparative Analysis

The seemingly subtle substitution of a chlorine for a bromine atom, or a dichloromethyl for a dibromomethyl group, imparts significant changes in the physical and chemical nature of the molecule.

Chemical Structures and Nomenclature

First, let's establish the structures and formal names of our compounds of interest.

Figure 1: Chemical structures of the two thiazole analogs.

Comparative Physicochemical Data

The following table summarizes key physicochemical properties for both compounds. Note that properties for the dibromomethyl analog are predicted, as it is not a widely characterized compound.

| Property | 2-Chloro-5-chloromethylthiazole (CCMT) | 2-Chloro-5-(dibromomethyl)thiazole | Data Source |

| CAS Number | 105827-91-6 | Not Available | [3] |

| Molecular Formula | C₄H₃Cl₂NS | C₄H₃Br₂ClNS | - |

| Molecular Weight | 168.04 g/mol | 300.40 g/mol | [5] |

| Appearance | White to light yellow crystal or powder | Predicted to be a solid | [3] |

| Melting Point | 31 °C | Predicted to be higher than CCMT | [6] |

| Boiling Point | 268.6 ± 32.0 °C (Predicted) | Predicted to be significantly higher than CCMT | [6] |

| Density | ~1.5 g/cm³ (Predicted) | Predicted to be > 2.0 g/cm³ | [6] |

| LogP | 1.26 (Predicted) | Predicted to be higher than CCMT | [6] |

Synthesis and Manufacturing Considerations

The availability and synthesis of these reagents are critical factors for their practical application.

Synthesis of 2-Chloro-5-chloromethylthiazole (CCMT)

CCMT is a commercially available intermediate. The most common industrial synthesis involves a multi-step process starting from 2,3-dichloropropene or 1,3-dichloropropene.[2][7] A typical sequence is as follows:

-

Thiocyanation: Reaction of the dichloropropene starting material with sodium thiocyanate to form a chloropropenyl thiocyanate.[7]

-

Isomerization: Thermal rearrangement of the thiocyanate to the more stable isothiocyanate isomer.[7]

-

Chlorinative Cyclization: The key step where the isothiocyanate is treated with a chlorinating agent, such as chlorine gas or sulfuryl chloride, which induces cyclization and chlorination to form the final CCMT product.[3][8]

Figure 2: Simplified synthetic workflow for CCMT production.

This process, while effective, can involve hazardous reagents and multiple steps, impacting overall yield and cost.

Proposed Synthesis of 2-Chloro-5-(dibromomethyl)thiazole

The subsequent bromination would likely proceed via a Wohl-Ziegler reaction , a well-established method for the selective benzylic or allylic bromination of methyl groups on aromatic and heteroaromatic systems.[9][10]

Figure 3: Proposed synthetic route to the dibromomethyl analog.

This reaction utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide.[10] The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux. The selectivity for the dibrominated product over the monobrominated intermediate can be controlled by the stoichiometry of NBS. Using two or more equivalents of NBS would favor the formation of the desired dibromomethyl product.

Chemical Reactivity and Mechanistic Insights

The primary utility of these compounds lies in the electrophilicity of the C5-halomethyl group, making it a prime target for nucleophilic attack. The choice between the chloro- and dibromo- analog hinges on the desired reactivity, which is fundamentally governed by the nature of the halogen leaving group.

The Halomethyl Group: A Tale of Two Leaving Groups

In nucleophilic substitution reactions (both Sₙ1 and Sₙ2 mechanisms), the rate of reaction is significantly influenced by the ability of the leaving group to depart. A good leaving group is a species that is stable on its own, which corresponds to it being a weak base.

When comparing the halides, basicity decreases down the group. Therefore, bromide (Br⁻) is a weaker base than chloride (Cl⁻). This makes bromide an excellent leaving group, far superior to chloride .

This difference has profound implications:

-

Reaction Rate: Reactions involving the displacement of bromide are significantly faster than those involving chloride, all other factors being equal.

-

Reaction Conditions: The enhanced reactivity of the bromo-analog allows for milder reaction conditions (e.g., lower temperatures, weaker bases), which can improve selectivity and prevent degradation of sensitive substrates.

The dibromomethyl group on 2-chloro-5-(dibromomethyl)thiazole is significantly more reactive towards nucleophiles than the chloromethyl group of CCMT. The presence of two bromine atoms also enhances the electrophilicity of the carbon atom through inductive effects.

Nucleophilic Substitution: Mechanism and Stereoelectronics

Reactions at the halomethyl group of these thiazoles typically proceed via an Sₙ2 or Sₙ1-like mechanism.

-

Sₙ2 Pathway: A bimolecular, one-step process where the nucleophile attacks the electrophilic carbon at the same time the leaving group departs. This pathway is favored by strong nucleophiles and is sensitive to steric hindrance.

-

Sₙ1 Pathway: A unimolecular, two-step process involving the formation of a carbocation intermediate after the leaving group departs, which is then captured by the nucleophile. This pathway is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations.

The thiazole ring, being electron-rich, can help stabilize an adjacent positive charge through resonance, suggesting that an Sₙ1-like pathway with a highly stabilized carbocation intermediate is plausible, especially with the superior bromide leaving group.

Figure 4: Comparison of Sₙ2 and Sₙ1-like reaction pathways.

Causality: The superior leaving group ability of bromide significantly lowers the activation energy for the C-X bond cleavage. This makes the formation of the carbocation intermediate in an Sₙ1-like pathway much more favorable for the dibromomethyl analog compared to CCMT. Consequently, reactions that are sluggish or require high temperatures with CCMT can often proceed smoothly at or below room temperature with its dibromo- counterpart.

Applications in Drug Discovery and Development

The choice between CCMT and its dibromomethyl analog is a strategic one, dictated by the specific synthetic goal.

-

Use of CCMT: As a workhorse intermediate, CCMT is ideal for large-scale, cost-sensitive syntheses where its moderate reactivity is sufficient. Its relative stability also makes it easier to handle and store. It is the key building block for the neonicotinoid insecticides Thiamethoxam and Clothianidin, where it is reacted with N-nitro- or N-cyano-guanidine derivatives.[1]

-

Strategic Use of the Dibromomethyl Analog: This highly reactive analog is best employed when:

-

Weak Nucleophiles Are Used: For reactions with alcohols, phenols, or poorly nucleophilic amines, the enhanced electrophilicity of the dibromomethyl group is often necessary to achieve a reasonable reaction rate.

-

Mild Conditions Are Required: When working with complex molecules bearing sensitive functional groups, the ability to run reactions at lower temperatures can be crucial to avoid side reactions and decomposition.

-

Formation of Aldehyd is the Goal: The dibromomethyl group can be readily hydrolyzed to an aldehyde functional group, a transformation that is much more difficult starting from a chloromethyl group. This opens up a synthetic route to 2-chloro-5-formylthiazole, another valuable intermediate.

-

Experimental Protocols

The following protocols are generalized procedures for a typical nucleophilic substitution reaction. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as these compounds are toxic and irritating. [11]

Protocol: Nucleophilic Substitution with a Generic Amine using CCMT

Objective: To synthesize a 2-chloro-5-(aminomethyl)thiazole derivative.

Materials:

-

2-Chloro-5-chloromethylthiazole (CCMT) (1.0 eq)

-

Primary or Secondary Amine (1.1 - 1.5 eq)

-

A non-nucleophilic base, e.g., Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous solvent, e.g., Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

-

To a clean, dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add the amine, the base, and the solvent.

-

Stir the mixture at room temperature for 10-15 minutes to ensure dissolution/suspension.

-

Add CCMT to the mixture portion-wise or as a solution in the reaction solvent. An exotherm may be observed.

-

Heat the reaction mixture to 50-80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to reach completion.

-

Upon completion, cool the reaction to room temperature.

-

If a solid precipitate (e.g., K₂CO₃) is present, filter the reaction mixture and wash the solid with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Perform an aqueous work-up: Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization as required.

Protocol: Nucleophilic Substitution with a Generic Amine using 2-Chloro-5-(dibromomethyl)thiazole

Objective: To synthesize a 2-chloro-5-(aminomethyl)thiazole derivative under milder conditions.

Materials:

-

2-Chloro-5-(dibromomethyl)thiazole (1.0 eq)

-

Primary or Secondary Amine (2.2 - 3.0 eq to act as both nucleophile and base, or 1.1 eq with an external base)

-

Optional Base: DIPEA or K₂CO₃ (2.0 eq)

-

Anhydrous solvent, e.g., Acetonitrile (ACN) or Dichloromethane (DCM)

Procedure:

-

To a clean, dry, round-bottom flask equipped with a magnetic stirrer under an inert atmosphere, add the amine and the solvent.

-

Cool the mixture in an ice bath (0 °C).

-

Prepare a solution of 2-chloro-5-(dibromomethyl)thiazole in the reaction solvent.

-

Add the dibromomethylthiazole solution dropwise to the cooled amine solution. Note the high reactivity; a significant exotherm is likely.

-

After the addition is complete, allow the reaction to warm to room temperature and stir.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is expected to be much faster than with CCMT, often completing within 1-4 hours at room temperature.

-

The work-up and purification procedure is analogous to the one described for CCMT (steps 7-11 in Protocol 5.1).

Conclusion

While 2-chloro-5-chloromethylthiazole (CCMT) remains an indispensable and cost-effective building block in chemical synthesis, its dibromomethyl analog presents a powerful, albeit less common, alternative for challenging transformations. The enhanced reactivity of 2-chloro-5-(dibromomethyl)thiazole, stemming from the superior leaving group ability of bromide, enables reactions to proceed under milder conditions and at faster rates. This is particularly advantageous when dealing with sensitive substrates or unreactive nucleophiles. By understanding the fundamental principles of leaving group ability and reaction mechanisms, synthetic chemists can strategically select the appropriate halogenated thiazole intermediate, optimizing their synthetic routes for efficiency, yield, and overall success. This guide serves as a foundational resource for making such expert, evidence-based decisions in the demanding fields of drug discovery and process development.

References

- Ayida, B. K., & Usifoh, C. O. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841–2862.

-

Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole. Retrieved from [7]

-

Google Patents. (n.d.). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Retrieved from [8]

-

Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Retrieved from [1]

-

Justia Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethylthiazole. Retrieved from [Link][12]

-

PubChem. (n.d.). 2-Chloro-5-chloromethylthiazole. Retrieved from [Link][5]

-

Quinoline. (n.d.). 2-Chloro-5-(chloromethyl)thiazole. Retrieved from [Link][13]

-

European Patent Office. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link][2]

-

Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Retrieved from [14]

-

Togo, H., & Hirai, T. (2003). Environmentally-Friendly Wohl-Ziegler Bromination: Ionic-Liquid Reaction and Solvent-Free Reaction. Synthesis, 2003(05), 811-814.[10]

-

Pearson+. (n.d.). For each compound, predict the major product of free-radical bromination. Retrieved from [Link][15]

-

Reddit. (2020). Free Radicals Halogenation and Bromination. Retrieved from [Link][16]

-

Pearson+. (n.d.). Show the major products of free-radical bromination for each of the compounds given below. Retrieved from [Link][17]

-

Reddit. (2013). Cl vs Br in SN1 and SN2 reactions. Retrieved from [Link][18]

-

Jasperse, J. (n.d.). Stability/Reactivity/Selectivity Principles. Chem 350 Handouts.[19]

-

Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link][9]

-

ResearchGate. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Retrieved from [Link]

-

Google Patents. (n.d.). Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination. Retrieved from [20]

-

Patsnap. (n.d.). Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole. Retrieved from [21]

-

Chemsrc. (2023). 2-Chloro-5-(chloromethyl)thiazole. Retrieved from [Link][6]

- TCI Chemicals. (2023). Safety Data Sheet: 2-Chloro-5-(chloromethyl)thiazole.

Sources

- 1. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 2. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]

- 3. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-5-(chloromethyl)thiazole | CAS#:105827-91-6 | Chemsrc [chemsrc.com]

- 7. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 8. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]

- 9. Bromination - Common Conditions [commonorganicchemistry.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. 105827-91-6 CAS MSDS (2-Chloro-5-chloromethylthiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. patents.justia.com [patents.justia.com]

- 13. 2-Chloro-5-(chloromethyl)thiazole | Chemical Properties, Applications, Safety Data & Supplier Information – High Purity Thiazole Derivatives China [quinoline-thiophene.com]

- 14. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 15. For each compound, predict the major product of free-radical brom... | Study Prep in Pearson+ [pearson.com]

- 16. reddit.com [reddit.com]

- 17. Show the major products of free-radical bromination for each of t... | Study Prep in Pearson+ [pearson.com]

- 18. reddit.com [reddit.com]

- 19. web.mnstate.edu [web.mnstate.edu]

- 20. CN112661717A - Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination - Google Patents [patents.google.com]

- 21. Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: Safety, Toxicity, and Handling of Halomethyl Thiazoles

[1]

Part 1: Executive Technical Summary[1]

Halomethyl thiazoles, particularly 4-(chloromethyl)thiazole hydrochloride (CAS: 7709-58-2), are high-value heterocyclic building blocks used extensively in the synthesis of antiretrovirals (e.g., Ritonavir) and neonicotinoid agrochemicals.[1]

However, their utility is inextricably linked to their hazard profile.[1] Chemically, they are primary alkyl halides attached to an electron-deficient aromatic ring.[1] This structure creates a potent electrophile capable of

This guide moves beyond the standard SDS to provide a mechanistic understanding of toxicity, validated deactivation protocols, and rigorous handling strategies.[1]

Part 2: Chemical Reactivity & Mechanism of Toxicity

The Alkylation Threat

The toxicity of halomethyl thiazoles is driven by the susceptibility of the methylene carbon (attached to the halogen) to nucleophilic attack. In a biological context, the N7 position of Guanine in DNA acts as the nucleophile.

Mechanism:

-

Activation: The halogen (Cl/Br) serves as a good leaving group.

-

Attack: Biological nucleophiles (DNA bases, Cysteine thiols) attack the methylene carbon.

-

Adduct Formation: The thiazole moiety becomes covalently bound to the biomolecule, potentially causing replication errors (mutagenicity) or protein dysfunction (cytotoxicity).

Visualization: Mechanism of Action

The following diagram illustrates the

Figure 1: Mechanism of genotoxicity. The electrophilic chloromethyl group reacts with DNA bases via nucleophilic substitution, forming stable adducts.[1]

Part 3: Composite Safety Data Sheet (SDS) Profile

Standard SDSs often fragment data. The table below aggregates critical safety parameters for 4-(Chloromethyl)thiazole Hydrochloride , the most common derivative.

| Parameter | Data / Classification | Source |

| CAS Number | 7709-58-2 | PubChem |

| Physical State | Solid (Hygroscopic crystals) | TCI Chemicals |

| Signal Word | DANGER | GHS |

| Skin Corrosion | Category 1B (Causes severe burns) or Cat 2 (Irritant) depending on vendor.[1] Treat as Corrosive. | Sigma/Apollo |

| Eye Damage | Category 1 (Causes serious eye damage) | ECHA |

| Acute Toxicity | Oral Category 4 (Harmful if swallowed).[1] LD50 (Oral, Rat) ~300-2000 mg/kg.[1] | ECHA |

| Sensitization | Skin Sensitizer Category 1 (May cause allergic reaction).[1][2] | ECHA |

| Specific Hazard | Lachrymator (Vapors/dust may cause severe tearing).[1] | Practical Exp.[1][3][4] |

| Mutagenicity | Suspected Muta.[1] Cat 2 (Positive in Ames strains TA100/TA1535). | ICH M7 Context |

Critical Note on Salt vs. Free Base: The hydrochloride salt is a stable solid. If neutralized to the free base (liquid), the compound becomes significantly more volatile, unstable, and lachrymatory.[1] Always handle the free base in a sealed system.

Part 4: Toxicological Deep Dive (ICH M7 Context)

For drug development professionals, the acute hazards (burns) are manageable with PPE.[1] The strategic risk lies in Genotoxic Impurities (GTI) .

Structural Alert

Halomethyl thiazoles possess a "primary alkyl halide" structural alert. Under ICH M7 (Assessment and Control of DNA Reactive Impurities) , this compound is classified as:

-

Class 3: Alerting structure, unrelated to the drug substance structure (unless the drug is a thiazole analog).

-

Class 2: If Ames positive (which is likely for this class).

Control Strategy

If used as a starting material or intermediate in the synthesis of an API (Active Pharmaceutical Ingredient):

-

Purge Factor: You must demonstrate that downstream processing (hydrolysis, reaction, washes) reduces the level of this impurity to below the Threshold of Toxicological Concern (TTC).

-

TTC Limit: For long-term treatment, the limit is typically 1.5 µ g/day .

-

Quantification: Requires LC-MS/MS methods capable of ppm-level detection (See Section 6).

Part 5: Operational Safety & Handling Protocols

Engineering Controls

-

Solids: Weigh in a HEPA-filtered powder containment hood or glovebox. Avoid open-bench weighing due to sensitization risk.

-

Liquids (Free Base): Must be handled in a certified chemical fume hood.

Deactivation (Quenching) Protocol

Do not simply wash glassware with water, as hydrolysis can be slow and may generate acidic byproducts.[1] Use a Chemical Quench to destroy the alkylating potential immediately.